1,2,4-Thiadiazol-3-amine, 5-[(1-methylethyl)thio]-
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Overview
Description
1,2,4-Thiadiazol-3-amine, 5-[(1-methylethyl)thio]- is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure. This compound is part of the thiadiazole family, which is known for its diverse biological and chemical properties. The presence of the 5-[(1-methylethyl)thio]- group adds unique characteristics to this compound, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4-Thiadiazol-3-amine, 5-[(1-methylethyl)thio]- can be synthesized through several methods. One common approach involves the reaction of thiosemicarbazide with carboxylic acids in the presence of phosphorus oxychloride. This reaction typically occurs under reflux conditions, leading to the formation of the desired thiadiazole derivative .
Another method involves the use of microwave-assisted synthesis, where a mixture of the starting materials is irradiated under controlled conditions. This method offers the advantage of reduced reaction times and higher yields .
Industrial Production Methods
In industrial settings, the synthesis of 1,2,4-Thiadiazol-3-amine, 5-[(1-methylethyl)thio]- often involves large-scale reactions using optimized conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Thiadiazol-3-amine, 5-[(1-methylethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The amine and thio groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiadiazole compounds .
Scientific Research Applications
1,2,4-Thiadiazol-3-amine, 5-[(1-methylethyl)thio]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1,2,4-Thiadiazol-3-amine, 5-[(1-methylethyl)thio]- involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or antitumor effects .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazol-2-amine, 5-(methylthio)-: This compound has a similar structure but differs in the position of the thio group.
1,2,3-Thiadiazole: Another isomer with different nitrogen atom positions in the ring.
1,2,5-Thiadiazole: This isomer has the sulfur atom in a different position compared to 1,2,4-thiadiazole.
Uniqueness
1,2,4-Thiadiazol-3-amine, 5-[(1-methylethyl)thio]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
60093-14-3 |
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Molecular Formula |
C5H9N3S2 |
Molecular Weight |
175.3 g/mol |
IUPAC Name |
5-propan-2-ylsulfanyl-1,2,4-thiadiazol-3-amine |
InChI |
InChI=1S/C5H9N3S2/c1-3(2)9-5-7-4(6)8-10-5/h3H,1-2H3,(H2,6,8) |
InChI Key |
FLLOBGAKBCMRPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=NC(=NS1)N |
Origin of Product |
United States |
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